6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-chloro-N-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide can be achieved through various methods. Common synthetic routes include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
6-chloro-N-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-N-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-chloro-N-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can lead to various biological outcomes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-chloro-N-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:
6-chloropyridine-2-carbonitrile: This compound shares a similar pyridine structure but differs in its functional groups.
Imidazo[1,2-a]pyridine analogues: These compounds have similar structural properties and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H9ClN4O |
---|---|
Molecular Weight |
272.69 g/mol |
IUPAC Name |
6-chloro-N-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9ClN4O/c14-9-3-4-12-17-11(8-18(12)7-9)13(19)16-10-2-1-5-15-6-10/h1-8H,(H,16,19) |
InChI Key |
UJLUAULEVSXUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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